molecular formula C14H23N3O B2588613 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide CAS No. 1448050-60-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide

Cat. No.: B2588613
CAS No.: 1448050-60-9
M. Wt: 249.358
InChI Key: VGLJNMFQDFTKCK-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide is a pyrazole-containing butanamide derivative. Its structure features a 5-cyclopropyl-substituted pyrazole ring linked via a methylene group to a 3,3-dimethylbutanamide moiety.

Molecular Formula: C₁₅H₂₃N₃O
Molecular Weight: 261.36 g/mol
Key Features:

  • Cyclopropyl group at the pyrazole 5-position, which may enhance steric bulk and influence binding interactions.
  • 1-Methyl substitution on the pyrazole nitrogen, improving metabolic stability.
  • 3,3-Dimethylbutanamide chain, contributing to lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)15-9-11-7-12(10-5-6-10)17(4)16-11/h7,10H,5-6,8-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLJNMFQDFTKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide typically involves multiple steps. One common approach starts with the preparation of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol, which is then converted into the desired butanamide derivative through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to pyrazole-carboxamides, fungicides, and pharmacologically active butanamides (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity References
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide C₁₅H₂₃N₃O 261.36 5-Cyclopropyl, 1-methyl pyrazole; 3,3-dimethyl Not specified (structural analog)
Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide) C₁₅H₁₈Cl₂N₂O 337.23 2-Cyano; 2,4-dichlorophenyl Fungicide
N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide C₁₉H₂₄ClN₃O₂ 361.87 5-Chloro-2-methoxyphenyl; 3,4,5-trimethylpyrazole Not specified (structural analog)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 4-Cyano; 1,5-diphenyl; 5-chloro Synthetic intermediate
Expanthenol ((R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide) C₉H₁₉NO₄ 205.26 2,4-Dihydroxy; 3-hydroxypropyl Gastrointestinal drug

Key Differences and Implications

The absence of a cyano group distinguishes it from diclocymet and compound 3a, which may reduce electrophilic reactivity and alter mode of action (e.g., fungicidal vs. unknown) .

Pharmacological Potential: Expanthenol’s hydroxylated butanamide structure is optimized for hydrogen bonding, enabling its use as a gastrointestinal drug. The target compound’s methyl and cyclopropyl groups prioritize lipophilicity, suggesting different therapeutic targets .

Synthetic Methodology :

  • The target compound could be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to the procedures for compounds 3a–3e and N-benzylpyrazole carboxamides .

Research Findings and Trends

  • Agrochemical Relevance : Diclocymet’s fungicidal activity highlights the role of 3,3-dimethylbutanamide derivatives in agrochemistry. The target compound’s cyclopropyl group may offer resistance management advantages over chlorine-based analogs .
  • Pharmacological Niche : Pyrazole-butanamides with aromatic substituents (e.g., compound in ) are explored for CNS or anti-inflammatory applications, suggesting possible avenues for the target compound .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}N_{4}, with a molecular weight of approximately 234.31 g/mol. The presence of the cyclopropyl and pyrazole moieties contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By inhibiting COX, these compounds can reduce the synthesis of pro-inflammatory mediators such as prostaglandins .
  • Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways related to cancer progression and inflammation. For instance, some pyrazole derivatives have shown activity against BRAF(V600E) and EGFR, which are significant in cancer therapies .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example:

  • Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, compounds with specific substitutions on the pyrazole ring displayed enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-231 .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects:

  • Mechanism : It is hypothesized that the compound reduces the production of inflammatory cytokines by modulating NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives may exhibit antimicrobial properties:

  • Study Findings : In vitro assays have shown that certain pyrazole compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting their utility as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of BRAF(V600E), EGFR
Anti-inflammatoryCOX inhibition, modulation of NF-kB
AntimicrobialInhibition of bacterial/fungal growth

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